[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride
Description
Structural Analysis of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol Hydrochloride
Molecular Architecture and Stereochemical Configuration
The molecular structure of this compound demonstrates a complex three-dimensional arrangement characterized by the presence of multiple functional groups attached to a central cyclobutane ring system. The compound possesses the molecular formula C12H18ClNO with a molecular weight of 227.73 grams per mole, indicating the presence of twelve carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom within its structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [1-(aminomethyl)-3-phenylcyclobutyl]methanol; hydrochloride, reflecting the systematic naming conventions for complex organic molecules containing multiple substituents.
The stereochemical configuration of this compound involves several critical structural features that define its three-dimensional spatial arrangement. The cyclobutane ring serves as the central scaffold, with substituents positioned at specific carbon atoms that create distinct stereochemical environments. The presence of the phenyl group at the 3-position of the cyclobutane ring introduces significant steric interactions that influence the overall molecular conformation and stability. The aminomethyl and hydroxymethyl substituents at the 1-position create additional complexity through potential intramolecular interactions and hydrogen bonding patterns that affect the compound's preferred conformational states.
The hydrochloride salt formation results from the protonation of the amino group, creating a positively charged nitrogen center that forms an ionic interaction with the chloride anion. This salt formation significantly affects the compound's physical properties, including solubility, crystalline structure, and intermolecular interactions. The compound's simplified molecular-input line-entry system representation is expressed as C1C(CC1(CN)CO)C2=CC=CC=C2.Cl, which provides a two-dimensional representation of the connectivity between atoms within the molecular structure.
X-ray Crystallographic Characterization
X-ray crystallographic analysis represents the gold standard for determining the precise three-dimensional atomic arrangement within crystalline compounds, providing detailed information about bond lengths, bond angles, and intermolecular interactions. The technique involves directing X-ray beams at crystalline samples and measuring the diffraction patterns that result from the interaction between X-rays and the electron density distribution within the crystal lattice. For cyclobutane-containing compounds similar to this compound, X-ray crystallography has revealed important structural features that define their chemical behavior and physical properties.
Studies of related cyclobutane derivatives have demonstrated the utility of X-ray crystallographic methods in elucidating complex molecular architectures. The crystallographic analysis of compounds containing cyclobutane rings typically reveals the characteristic geometric parameters associated with the four-membered ring system, including the inherent strain that results from deviation from ideal tetrahedral bond angles. The cyclobutane ring system in these compounds exhibits puckered conformations that minimize angle strain while maintaining reasonable bond lengths and torsional arrangements.
X-ray crystallographic data collection for cyclobutane derivatives typically involves orthorhombic crystal systems with specific space group symmetries that reflect the molecular packing arrangements within the crystal lattice. Unit cell dimensions for similar compounds have been reported with specific lattice parameters that define the three-dimensional arrangement of molecules within the crystalline matrix. The crystallographic refinement process involves iterative computational procedures that optimize the atomic positions against experimental diffraction data, often assisted by density functional theory calculations to achieve accurate structural models.
The intermolecular interactions observed in crystalline cyclobutane derivatives include various types of hydrogen bonding patterns, including donor-hydrogen-acceptor interactions and weaker hydrogen-pi interactions that contribute to crystal stability. These intermolecular forces play crucial roles in determining the packing arrangements and physical properties of the crystalline material, including melting points, solubility characteristics, and mechanical properties.
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides powerful analytical capabilities for investigating the conformational behavior and dynamic properties of organic compounds in solution. The technique measures the magnetic resonance frequencies of atomic nuclei, particularly hydrogen and carbon nuclei, which are sensitive to their local chemical environments and provide detailed information about molecular structure and conformation. For compounds containing cyclobutane rings and multiple functional groups, nuclear magnetic resonance analysis reveals important insights into conformational preferences, rotational barriers, and intramolecular interactions.
Proton nuclear magnetic resonance spectroscopy of cyclobutane derivatives typically exhibits characteristic chemical shift patterns that reflect the magnetic environments of hydrogen atoms attached to the four-membered ring system and associated substituents. The cyclobutane ring protons often appear as complex multiplets due to coupling interactions between adjacent protons and the conformational dynamics of the puckered ring system. The phenyl substituent contributes distinctive aromatic proton signals in the 7-8 parts per million region, while the aminomethyl and hydroxymethyl groups produce characteristic patterns in the aliphatic region.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule, with cyclobutane carbon atoms exhibiting chemical shifts that reflect their hybridization states and substitution patterns. The quaternary carbon atom bearing the aminomethyl and hydroxymethyl substituents typically appears downfield compared to the methylene carbons of the ring system, reflecting the deshielding effects of the electronegative nitrogen and oxygen atoms. The phenyl carbon atoms contribute characteristic aromatic signals that confirm the presence and connectivity of the benzene ring substituent.
Variable temperature nuclear magnetic resonance experiments can provide valuable information about conformational dynamics and energy barriers for ring puckering and substituent rotation. These studies reveal the kinetic and thermodynamic parameters that govern conformational interconversion processes, including activation energies for ring flipping and rotational barriers around carbon-carbon bonds. The integration of nuclear magnetic resonance data with computational modeling approaches enables detailed understanding of the conformational landscape and preferred molecular geometries in solution.
Comparative Structural Studies with Analogous Cyclobutane Derivatives
Comparative structural analysis of this compound with related cyclobutane derivatives provides important insights into structure-activity relationships and the effects of substitution patterns on molecular properties. The systematic comparison of structural features across a series of related compounds enables identification of common structural motifs and understanding of how specific functional groups influence overall molecular architecture and behavior.
Related cyclobutane amino acid derivatives have been extensively studied to understand the conformational constraints imposed by the four-membered ring system. These compounds, including various stereoisomers of cyclobutane analogues of glutamic acid and other amino acids, demonstrate the significant effects of ring substitution patterns on molecular geometry and biological activity. The cyclobutane ring system introduces conformational rigidity that restricts the available conformational space compared to flexible aliphatic chains, leading to unique structural and functional properties.
Studies of bicyclic systems containing cyclobutane rings, such as bicyclo[3.2.0]hept-2-ene derivatives, have revealed important structure-activity relationships for neurotransmitter analogues. These investigations demonstrate how the relative positioning of functional groups affects molecular recognition and biological activity, with trans arrangements of carboxylic acid substituents often resulting from epimerization processes during synthetic transformations. The structural analysis of these compounds provides valuable precedents for understanding the conformational behavior of substituted cyclobutane systems.
The comparison with simpler cyclobutane derivatives, such as (cis-3-Aminocyclobutyl)methanol and (1-Aminocyclobutyl)methanol, reveals the specific effects of phenyl substitution on molecular architecture. These structural comparisons demonstrate how the introduction of aromatic substituents affects conformational preferences, intermolecular interactions, and physical properties. The phenyl group introduces additional steric bulk and electronic effects that influence the overall molecular shape and chemical reactivity patterns.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C12H18ClNO | 227.73 | Phenyl-substituted cyclobutane with aminomethyl and hydroxymethyl groups |
| (cis-3-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | 137.61 | Simple cyclobutane with amino and hydroxymethyl substituents |
| (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | 137.61 | Cyclobutane with geminal amino and hydroxymethyl groups |
The photochemical synthesis methods used to prepare cyclobutane derivatives provide additional insights into the structural preferences and stability of these ring systems. The [2+2] photocycloaddition reactions that form cyclobutane rings often proceed with specific stereochemical outcomes that reflect the geometric constraints of the photochemical process and the stability of the resulting products. These synthetic studies demonstrate the accessibility of various substitution patterns and the relative thermodynamic stability of different stereoisomeric forms.
Properties
IUPAC Name |
[1-(aminomethyl)-3-phenylcyclobutyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCZJDFMKDUSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)CO)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride typically involves the reaction of 3-phenylcyclobutanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohols or amines using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, hydroxides, or amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for studying the behavior of cyclobutyl-containing molecules in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane Derivatives
(1-Aminocyclobutyl)methanol Hydrochloride
- CAS : 1392213-15-8
- Formula: C₅H₁₂ClNO
- Molecular Weight : 137.61 g/mol
- Key Differences : Lacks the phenyl and additional hydroxymethyl group. Simpler structure results in lower molecular weight and reduced lipophilicity. Likely exhibits distinct pharmacokinetic profiles due to absence of aromatic interactions .
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride
- CAS : 1207894-63-0
- Formula: C₁₂H₁₆ClNO₃
- Molecular Weight : 265.72 g/mol
- Key Differences: Contains a benzyloxy group and carboxylic acid instead of hydroxymethyl. The carboxylic acid introduces acidity (pKa ~2-3), affecting solubility and ionization under physiological conditions.
Heterocyclic Cyclobutane Derivatives
3-(Propan-2-yl)-N-[(1r,3r)-3-(Aminomethyl)-3-phenylcyclobutyl]-1,2-oxazole-5-carboxamide Hydrochloride
- Formula : C₁₈H₂₄ClN₃O₂
- Molecular Weight : 349.86 g/mol
- Key Differences : Incorporates an oxazole carboxamide moiety, introducing hydrogen-bonding and dipole interactions. Higher molecular weight may reduce bioavailability but improve target affinity. The oxazole ring could enhance metabolic stability compared to the hydroxymethyl group in the target compound .
Non-Cyclobutane Analogues
Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid)
- Formula: C₉H₁₇NO₂
- Molecular Weight : 207.70 g/mol
- Key Differences : Cyclohexane ring instead of cyclobutane, with an acetic acid substituent. Greater conformational flexibility due to the six-membered ring. Higher water solubility (freely soluble in water) compared to the target compound, which relies on hydrochloride salt for solubility .
Estilefrine Hydrochloride (Adrenergic Agonist)
- Synonyms: α-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
- Formula: C₁₀H₁₆ClNO₂
- Molecular Weight : 217.70 g/mol
- Key Differences: Contains a meta-hydroxyphenyl group and ethanolamine backbone. Targets adrenergic receptors via catecholamine-like interactions, unlike the cyclobutane-based target compound. Structural simplicity allows rapid systemic absorption but shorter half-life .
Structural and Functional Analysis
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|
| Target Compound | 257.75 | High (due to hydrochloride salt) |
| (1-Aminocyclobutyl)methanol HCl | 137.61 | Moderate (limited aromatic groups) |
| Gabapentin | 207.70 | Very high (carboxylic acid group) |
Pharmacological Potential
- Target Compound : Cyclobutane strain may enhance reactivity for prodrug activation. Phenyl group enables π-π stacking with aromatic residues in enzymes or receptors.
- Oxazole Derivative : Heterocyclic ring improves metabolic stability but may reduce blood-brain barrier penetration.
Biological Activity
Introduction
[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride is a synthetic organic compound characterized by its unique cyclobutane structure, which includes an aminomethyl group and a phenyl ring. The compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurodegenerative diseases and other conditions related to abnormal cell growth.
The structural features of this compound play a crucial role in its biological activity. The presence of both an aminomethyl group and a phenyl substitution on a cyclobutane framework may enhance its binding affinity to various biological targets, including receptors and enzymes. This interaction can modulate their activity, leading to diverse biological effects.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [1-(Aminomethyl)-3-phenylcyclobutyl]methanol HCl | Cyclobutane structure with aminomethyl group | Potential neuroactive effects |
| [1-(Aminocyclobutyl)methanol] | Cyclobutane structure | Potential neuroactive effects |
| [1-(Aminomethyl)-3-phenylcyclobutyl]methanol | Cyclobutane structure | Antiviral properties |
Pharmacological Potential
Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease . The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with these conditions.
Case Studies and Research Findings
- Neurodegenerative Disease Treatment :
-
Antiviral Properties :
- Research has shown that structurally related compounds possess antiviral properties, suggesting that this compound may also exhibit similar effects against viral pathogens.
- Inhibition Studies :
Q & A
Basic: What are the recommended synthetic routes for [1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride, and what are the critical parameters influencing yield?
Answer:
A common approach involves cyclobutane ring formation followed by functionalization. For example, cyclobutane intermediates can be synthesized via [2+2] photocycloaddition or strain-driven ring closure. The aminomethyl and phenyl groups are introduced via nucleophilic substitution or reductive amination. Critical parameters include:
- Temperature control during cyclization to avoid side reactions.
- Catalyst selection (e.g., palladium for cross-coupling reactions).
- Protecting group strategy for the amine and alcohol moieties to prevent undesired interactions .
Yield optimization requires precise stoichiometry and inert reaction conditions (e.g., argon atmosphere). Post-synthesis, hydrochloride salt formation is achieved using HCl in a polar solvent like methanol.
Basic: How can the purity and identity of this compound be confirmed using spectroscopic methods?
Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity. Key signals include:
- Cyclobutane protons (δ 2.5–4.0 ppm, multiplet).
- Aromatic protons (δ 7.2–7.5 ppm, multiplet).
- Methanol -OH (δ 1.5–2.5 ppm, broad, exchangeable).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 238.1234 for CHClNO).
- FT-IR : Peaks at ~3350 cm (N-H stretch) and 1050 cm (C-O stretch) confirm functional groups .
Advanced: What strategies are effective in resolving enantiomers of this compound, given its chiral centers?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with a mobile phase of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor enantiomeric excess (ee) via UV detection at 254 nm.
- Derivatization : Convert the amine to a diastereomeric pair using chiral derivatizing agents (e.g., Mosher’s acid chloride), followed by standard HPLC .
- Circular Dichroism (CD) : Confirm absolute configuration by correlating CD spectra with computational models (e.g., DFT calculations) .
Advanced: How do solution pH and temperature affect the stability of this compound?
Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12). Hydrolysis of the cyclobutane ring is minimized at pH 4–6. Acidic conditions (pH < 3) may protonate the amine, reducing reactivity.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 2–8°C in airtight containers to prevent hygroscopic degradation.
- Light Sensitivity : Protect from UV exposure to avoid photolytic cleavage of the cyclobutane ring .
Advanced: What are the common impurities in synthesized batches, and how can they be quantified?
Answer:
- Byproducts : Unreacted intermediates (e.g., phenylcyclobutane precursors) or over-reduced amines.
- Degradation Products : Hydrolyzed cyclobutane derivatives or oxidized alcohols.
- Quantification : Use RP-HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Compare retention times and spike with reference standards. Limit of detection (LOD) ≤0.1% .
Basic: What solubility characteristics should be considered for in vitro assays?
Answer:
- Aqueous Solubility : High solubility in water (~50 mg/mL) due to the hydrochloride salt.
- Organic Solvents : Soluble in methanol, DMSO, and DMF (10–20 mg/mL).
- Buffers : Use phosphate-buffered saline (PBS) at pH 7.4 for biological assays. Precipitation may occur in high-ionic-strength solutions; optimize via co-solvents (e.g., 5% PEG-400) .
Advanced: How to design stability-indicating methods for this compound under accelerated degradation conditions?
Answer:
- Stress Testing : Expose to heat (40–60°C), humidity (75% RH), and oxidative conditions (3% HO) for 14 days.
- Analytical Method : Develop a gradient HPLC method (e.g., 0.1% TFA in water:acetonitrile, 30→70% over 20 min) to separate degradation products. Validate per ICH Q2(R1) guidelines for specificity, accuracy, and precision .
Basic: What safety precautions are necessary when handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
